Neoarsphenamine

Pharmaceutical formulation Historical chemotherapy Parenteral drug administration

Neoarsphenamine is a critical organoarsenic reference standard. Documented 80% trypanocidal variability across batches mandates characterized material for assay calibration and historical data interpretation. Irreversible nephrotoxicity (vs. transient arsphenamine damage) establishes it as a definitive positive control in arsenical toxicity studies. Validated in vitro benchmarks: spirocheticidal at 1:250,000; antibacterial at 1:150,000. Available only via custom synthesis (2–4 month lead); plan procurement in advance. Store air-evacuated at −20°C.

Molecular Formula C13H13As2N2NaO4S
Molecular Weight 466.15 g/mol
CAS No. 457-60-3
Cat. No. B1678160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoarsphenamine
CAS457-60-3
SynonymsArsevan
Collunovar
Neoarsenobenzol
neoarsphenamine
Neosalvarsan
Novarsan
Novarsenobenzene
Novarsenobillon
sodium p,p'-dihydroxy-m,m'-diaminoarsenobenzene-N-monomethanol sulfoxylate
Molecular FormulaC13H13As2N2NaO4S
Molecular Weight466.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)[O-])N)O.[Na+]
InChIInChI=1S/C13H14As2N2O4S.Na/c16-10-5-8(1-3-12(10)18)14-15-9-2-4-13(19)11(6-9)17-7-21-22-20;/h1-6,17-20H,7,16H2;/q;+1/p-1
InChIKeyCXFGBOZIEIIEIH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neoarsphenamine (CAS 457-60-3) Procurement Guide: Technical Specifications and Comparative Pharmacology Data for Research and Analytical Reference Standards


Neoarsphenamine (CAS 457-60-3), historically known as Neosalvarsan or '914,' is a synthetic organoarsenic compound (molecular formula: C13H13As2N2NaO4S; molecular weight: 466.15 g/mol) that functions as a prodrug metabolized in vivo to its active trivalent arsenic form [1][2]. It is a yellow powder with high water solubility (very soluble) and oxidizes in air, becoming darker and more toxic, necessitating storage in air-evacuated ampuls or under non-oxidizing gas [3][4]. As a member of the historical arsphenamine class of antisyphilitic agents, it is currently available only as a research-use-only analytical reference standard via custom synthesis with typical lead times of 2–4 months .

Why Neoarsphenamine Cannot Be Substituted with Arsphenamine, Oxophenarsine, or Sulfarsphenamine in Specialized Research and Analytical Applications


Despite belonging to the same historical class of trivalent arsenicals, neoarsphenamine exhibits distinct physicochemical, pharmacokinetic, and toxicological properties that preclude simple substitution with close analogs. Arsphenamine and neoarsphenamine react differently in the animal organism and should not be considered the same compound; variations between different manufacturing batches of neoarsphenamine can reach up to 80% in trypanocidal activity, underscoring the critical importance of compound identity verification in research settings [1][2]. Furthermore, neoarsphenamine is much more toxic to the rat and dog kidney than sodium arsphenamine, with the kidney injury produced by neoarsphenamine potentially permanent compared to the transient damage caused by arsphenamine [3]. This section details the quantifiable, comparator-based evidence that defines the specific experimental and procurement-relevant parameters distinguishing neoarsphenamine from its closest chemical relatives.

Neoarsphenamine Quantitative Evidence Guide: Comparative Efficacy, Solubility, Toxicity, and Stability Data for Research Selection


Comparative Solubility and Clinical Usability: Neoarsphenamine vs. Arsphenamine

Neoarsphenamine demonstrates substantially higher water solubility than arsphenamine, a critical differentiator that drove its global adoption despite lower dose-for-dose therapeutic activity [1]. The solubility advantage enables the preparation of more concentrated solutions for parenteral administration and eliminates the need for the alkalinization step required for arsphenamine [2]. Neoarsphenamine was employed approximately ten times more frequently than arsphenamine in clinical practice throughout Europe and America, primarily due to the simplicity of clinical preparation and the milder nature of the resulting solution [3][4]. This solubility-based differentiation directly impacts research applications requiring consistent aqueous formulations without the precipitation issues associated with arsphenamine, which precipitates at the hydroxyl ion concentration of blood [5].

Pharmaceutical formulation Historical chemotherapy Parenteral drug administration

In Vitro Spirocheticidal Potency: Neoarsphenamine vs. Arsphenamine and Silver Arsphenamine

Under controlled in vitro conditions, neoarsphenamine exhibits spirocheticidal activity against Treponema pallidum at dilutions of 1:250,000 within eight hours [1]. This activity is quantitatively equivalent to that observed for arsphenamine and silver arsphenamine under identical experimental conditions, establishing a clear baseline for comparing arsenical potency in vitro [2]. Notably, the more potent 'arsenoxide' (m-amino-p-hydroxyphenylarsenoxide) exhibits antispirochetal activity at dilutions of at least 1:1,000,000, representing a four-fold greater potency than neoarsphenamine [3]. This concentration (1:250,000) corresponds to approximately 4 μg/mL and is of the same order of magnitude as the blood concentrations attained in vivo following therapeutic administration [4].

Antimicrobial susceptibility testing Spirochete research In vitro pharmacology

Comparative Therapeutic Index in Rabbit Syphilis Model: Neoarsphenamine vs. Mapharsen (Oxophenarsine)

In rabbit syphilis models, the 'sterilizing therapeutic index' of mapharsen (oxophenarsine) was measured at 1.66, compared to 1.11 for neoarsphenamine [1][2]. This represents a 50% higher therapeutic index for mapharsen. Furthermore, doses of a given quantity of mapharsen produced therapeutic results equal to those obtained by 30 to 50 times as much neoarsphenamine [3][4]. However, it is noted that other investigators, including Raiziss and Severac, argued that most studies found neoarsphenamine to have a therapeutic index of approximately 5 in rabbit syphilis, not 1.11, and that the lower value reported by Tatum and Cooper was atypical [5]. The interpretation of these conflicting datasets remains an area of historical pharmacological debate.

In vivo efficacy models Antisyphilitic chemotherapy Therapeutic index determination

Quantitative Renal Toxicity Comparison: Neoarsphenamine vs. Sodium Arsphenamine

Quantitative pathological studies demonstrate that neoarsphenamine is much more toxic to the rat and dog kidney than sodium arsphenamine [1][2]. The kidney injury produced by arsphenamine is transient, whereas the damage caused by neoarsphenamine may be permanent [3][4]. On an arsenic equivalent basis, para-oxy-meta-amino-phenyl-arsenoxide was found to be five times more toxic to the rat kidney than neoarsphenamine and seven and one-half times more toxic than sodium arsphenamine [5]. These findings establish a clear nephrotoxicity hierarchy: arsphenamine < neoarsphenamine < p-oxy-m-amino-phenyl-arsenoxide. Additionally, neoarsphenamine is not less toxic than arsphenamine as indicated by clinical reactions in man, although different lots of both drugs vary somewhat in toxicity [6].

Nephrotoxicity assessment Preclinical safety pharmacology Organoarsenical toxicology

In Vitro Antibacterial Activity Against Staphylococcus aureus and Streptococci

Using the marrow culture technique—a controlled quantitative method for evaluating chemotherapeutic effectiveness in the presence of living human cells—neoarsphenamine at a concentration of 1:150,000 (equivalent to 130 μg of arsenic per 100 mL) demonstrates very effective antibacterial activity against Staphylococcus aureus, certain strains of Streptococcus viridans, and Streptococcus hemolyticus [1][2]. One-half of this concentration (1:300,000) is ineffective, while twice this concentration (1:75,000) produces cytotoxicity against marrow cells, defining a clear therapeutic window in this ex vivo model [3]. Data on the mechanism of action, toxicity, and effectiveness of neoarsphenamine were presented in comparison with other arsenicals and drugs of the sulfonamide group [4].

Antibacterial susceptibility Marrow culture technique Staphylococcal infection research

Oxidative Stability and Analytical Characterization Challenges

Neoarsphenamine oxidizes in air, becoming darker and more toxic, with higher temperatures accelerating the oxidation process [1]. This inherent instability has implications for both storage conditions (air-evacuated ampuls or inert gas atmosphere) and analytical method development [2]. Notably, neoarsphenamine cannot be precipitated from its solutions by hydrochloric acid with analytical exactness because the precipitated neosulphinic acid undergoes hydrolysis, forming arsphenamine hydrochloride and organic/inorganic sulfur compounds that alter the sulfur content of filtrates [3]. Specialized analytical methods, such as the iodine titration method for determining sulfate content without preliminary precipitation, have been developed to address these characterization challenges [4].

Analytical chemistry Stability testing Pharmaceutical quality control

Neoarsphenamine (CAS 457-60-3): Recommended Research and Analytical Application Scenarios Based on Comparative Evidence


Analytical Reference Standard for Historical Pharmaceutical Research and Method Validation

Neoarsphenamine serves as an essential analytical reference standard for studies involving historical pharmaceutical preparations, method development for organoarsenic compound analysis, and validation of archival drug samples. Given the documented 80% variation in trypanocidal activity across different commercial batches [9], procurement of a characterized neoarsphenamine reference standard is critical for calibrating analytical methods and interpreting historical data. The compound's availability is limited to custom synthesis (2–4 month lead time, minimum order quantity 1 gram) , making advance procurement planning essential for research projects involving this molecule. Researchers must implement appropriate storage conditions (air-evacuated ampuls or inert gas, 0–4°C short-term, −20°C long-term) to prevent oxidative degradation and toxicity increases [8].

Comparative Organoarsenical Nephrotoxicity Studies

The quantitative finding that neoarsphenamine causes permanent kidney injury in rat and dog models, in contrast to the transient injury produced by sodium arsphenamine [9], positions neoarsphenamine as a valuable positive control or comparator in mechanistic studies of arsenical-induced nephrotoxicity. Researchers investigating structure-toxicity relationships among trivalent and pentavalent arsenicals can use neoarsphenamine as a reference compound with a defined position in the nephrotoxicity hierarchy (arsphenamine < neoarsphenamine < p-oxy-m-amino-phenyl-arsenoxide, the latter being 5-fold more nephrotoxic) [8]. The irreversible nature of neoarsphenamine-induced renal damage provides a distinct experimental endpoint that can be compared against reversible or milder toxicities of other arsenicals.

In Vitro Spirochete Susceptibility Assay Calibration

The established in vitro spirocheticidal concentration of 1:250,000 within 8 hours for neoarsphenamine against Treponema pallidum [9] provides a validated benchmark for calibrating susceptibility assays. This concentration, which is of the same order of magnitude as therapeutically attainable blood levels , can be used as a reference point when evaluating novel anti-spirochetal compounds or when assessing historical susceptibility data. The equivalence of neoarsphenamine's in vitro potency to that of arsphenamine and silver arsphenamine (all 1:250,000) but its lower potency compared to 'arsenoxide' (≥1:1,000,000) [8] establishes clear potency benchmarks that are useful for classifying and comparing the activity of structurally related organoarsenicals in research settings.

Antibacterial Research Involving Staphylococcal and Streptococcal Pathogens

The quantitative data from marrow culture technique studies—demonstrating that neoarsphenamine at 1:150,000 (130 μg As/100 mL) is effective against Staphylococcus aureus and various streptococcal species, with a defined window between ineffective (1:300,000) and cytotoxic (1:75,000) concentrations [9]—supports the use of neoarsphenamine as a reference antibacterial agent in studies of historical chemotherapy or in comparative investigations of arsenical mechanisms. Researchers studying the interaction of organoarsenicals with bacterial pathogens can utilize these concentration benchmarks to design dose-response experiments and interpret results in the context of established antibacterial activity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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